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Introduction

5-lodo-2'-deoxycytidine-5'-triphosphate (5-lodo-dCTP) is a modified deoxynucleotide
triphosphate, an analog of the natural deoxycytidine triphosphate (dCTP).[1][2] It serves as a
crucial tool in molecular biology and biotechnology for the site-specific introduction of a
modifiable handle into DNA. The core structure features an iodine atom covalently attached to
the 5th position of the cytosine base. This heavy atom substitution allows 5-lodo-dCTP to be
enzymatically incorporated into a growing DNA strand by DNA polymerases during processes
like PCR, primer extension, and DNA repair.[1][3] The presence of the iodine atom within the
DNA sequence opens up a wide array of applications, from structural analysis to post-synthetic
modifications for labeling and diagnostics. This guide provides a comprehensive overview of its
properties, mechanism, applications, and detailed experimental protocols.

Core Properties of 5-lodo-dCTP

The physical and chemical characteristics of 5-lodo-dCTP are foundational to its use in
experimental settings. The data presented below is compiled from typical supplier technical
datasheets.[4][5]
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Property Value Reference
Molecular Formula CoH15N3013Psl (free acid) [415]
Molecular Weight 593.05 g/mol (free acid) [41[5]
CAS Number 31747-59-8 [4][5]
Purity = 95% (HPLC) [4][5]
Form Solution in water [4][5]
Concentration 10mM-11 mM [415]
pH 7.5+05 [4][5]
Spectroscopic (Amax) 293 nm [4][5]
o 5.7 L mmol~t cm™1 (at Amax,
Molar Extinction (€) [4][5]
pH 7.5)
Store at -20 °C. Short-term
Storage Conditions exposure to ambient [41[5]
temperature is possible.
] 12 months from date of
Shelf Life [4][5]

delivery

Mechanism and Enzymatic Incorporation

5-lodo-dCTP functions as a substrate for DNA polymerases, which recognize it as a surrogate
for the natural dCTP.[1] During DNA synthesis, the polymerase catalyzes the formation of a
phosphodiester bond, incorporating 5-lodo-dCMP into the nascent DNA strand opposite a
guanine residue in the template strand.[3][6] The energy required for this bond formation is
supplied by the cleavage of the pyrophosphate group from 5-lodo-dCTP, a mechanism identical
to that of canonical dNTPs.[1]

While many polymerases can incorporate 5-lodo-dCTP, the efficiency can vary. Some studies
have shown that modifications at the 5-position of pyrimidines are generally well-tolerated by
polymerases as this position protrudes into the major groove of the DNA double helix.[6]
However, the specific polymerase choice is critical, as some high-fidelity enzymes with
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proofreading activity may exhibit lower incorporation efficiency or stall. In contrast, polymerases
like Taq, Klenow Fragment (exo-), or Vent (exo-) are often suitable for incorporating modified
nucleotides.[7][8][9]

Caption: Workflow for enzymatic incorporation of 5-lodo-dCTP into DNA.

Applications in Research and Development

The introduction of an iodine atom into the DNA backbone enables a variety of downstream
applications.

¢ Post-Synthetic Modification: The carbon-iodine bond at the C5 position is a versatile
chemical handle for palladium-catalyzed cross-coupling reactions, most notably the
Sonogashira coupling.[3] This allows for the attachment of a wide range of functional groups,
such as fluorophores, biotin, or complex organic molecules, to the DNA after its synthesis.

» X-ray Crystallography: As a heavy atom, iodine can be used to facilitate the phasing of X-ray
diffraction data from DNA or DNA-protein crystals, aiding in the determination of their three-
dimensional structures.

o Probing DNA-Protein Interactions: The bulky and electronegative iodine atom in the major
groove can influence the binding of proteins. This allows researchers to map protein binding
sites and understand the structural requirements for DNA-protein recognition.

o Development of Diagnostics and Therapeutics: DNA strands modified with 5-iodocytosine
can be used as probes in diagnostic assays or as aptamers with altered binding properties.

Caption: Post-synthesis modification of 5-lodo-DNA via Sonogashira coupling.

Experimental Protocols
Protocol for Incorporation of 5-lodo-dCTP via PCR

This protocol provides a general framework for replacing dCTP with 5-lodo-dCTP in a standard
PCR reaction. Optimization of annealing temperature, extension time, and magnesium
concentration may be necessary depending on the template and polymerase used.[10] When
substituting dCTP with a modified version, challenges such as inefficient amplification can
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sometimes be overcome by adjusting cycling parameters, for instance, by increasing the

denaturation temperature.[9][11]

Reaction Setup:

Component Final Concentration Volume for 50 pL Reaction
10X PCR Buffer 1X 5puL
dNTP Mix (10 mM each dATP,
4GTP, dTTP) 200 pM each 1uL
5-lodo-dCTP (10 mM) 200 pM 1L
Forward Primer (10 uM) 0.1-0.5uM 0.5-25uL
Reverse Primer (10 uM) 0.1-0.5uMm 0.5-25uL
DNA Template 1 ng -1 pg (genomic) 1-5uL
Taq DNA Polymerase (5 U/uL) 1.25 units/reaction 0.25 uL
Nuclease-Free Water - to 50 pL
Thermocycling Conditions:
Step Temperature Time Cycles
Initial Denaturation 95°C 2 -5min 1
Denaturation 95°C - 100°C 30 sec 30-35
Annealing Tm-5°C 45 sec
Extension 72°C 1 min per kb
Final Extension 72°C 5 min 1
Hold 4°C Indefinite 1
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Protocol for Single-Nucleotide Incorporation via Primer
Extension (PEX)

This method is useful for testing the incorporation efficiency of 5-lodo-dCTP by a specific
polymerase or for creating a DNA strand with a modification at a precise location. The protocol
is adapted from methodologies used for similar modified nucleotides.[3][6]

Reaction Setup:

Component Final Concentration Volume for 20 pL Reaction
10X Reaction Buffer 1X 2 puL
Primer/Template Duplex (1
50 nM 1puL
HM)
5-lodo-dCTP (10 pM) 100 - 500 nM 0.2-1pL
DNA Polymerase (e.g., Klenow
05-1nM 1puL
€xo-)
Nuclease-Free Water - to 20 pL

Protocol Steps:

o Prepare Primer/Template: Anneal a 5'-radiolabeled or fluorescently labeled primer to a
complementary template oligonucleotide that positions a guanine base as the first nucleotide
to be templated.

o Assemble Reaction: On ice, combine the reaction buffer, primer/template duplex, and water.
e Initiate Reaction: Add the DNA polymerase and 5-lodo-dCTP to the mixture.

 Incubate: Incubate the reaction at the optimal temperature for the polymerase (e.g., room
temperature or 37°C) for 5-15 minutes.

e Quench Reaction: Stop the reaction by adding an equal volume of loading buffer containing
formamide and EDTA (e.g., 20 pL).
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» Analyze: Denature the sample by heating at 95°C for 5 minutes, then analyze the products
via denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography or
fluorescence imaging to visualize the extended primer.

Conclusion

5-lodo-dCTP is a powerful and versatile reagent for the enzymatic modification of DNA. Its
ability to be incorporated by DNA polymerases provides a straightforward method for
introducing a heavy atom and a reactive chemical handle into specific sites within a DNA
sequence. This functionality underpins its use in a broad range of applications, from
fundamental studies of DNA structure and protein interactions to the development of advanced
diagnostics and biotechnological tools. A thorough understanding of its properties and the
optimization of enzymatic incorporation protocols are key to leveraging its full potential in
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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